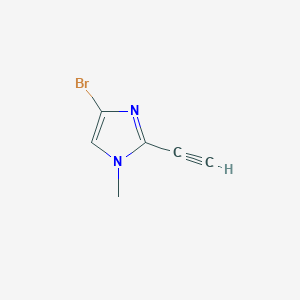

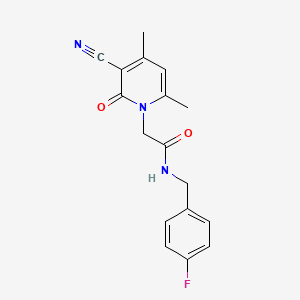

![molecular formula C18H14FN3O B2883428 N-[(Z)-(2-fluorophenyl)methylideneamino]-2-pyrrol-1-ylbenzamide CAS No. 385397-70-6](/img/structure/B2883428.png)

N-[(Z)-(2-fluorophenyl)methylideneamino]-2-pyrrol-1-ylbenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-[(Z)-(2-fluorophenyl)methylideneamino]-2-pyrrol-1-ylbenzamide” is a chemical compound with the molecular formula C18H14FN3O. It appears to contain a pyrrole ring, which is a five-membered aromatic ring with one nitrogen atom . Pyrrole rings are found in many biologically active compounds .

Molecular Structure Analysis

The molecular structure analysis typically involves techniques such as mass spectrometry, nuclear magnetic resonance (NMR), and X-ray crystallography . These techniques can provide information about the molecular weight, structural features, and three-dimensional arrangement of atoms in the molecule .Chemical Reactions Analysis

The chemical reactivity of a compound like this would depend on its functional groups. Pyrrole rings, for example, can undergo electrophilic substitution reactions . The presence of other functional groups like the amide and the fluorophenyl group would also influence its reactivity.Scientific Research Applications

Selective Chemosensors for Metal Ions

A study highlights the synthesis of a new "off–on fluorescence type" chemosensor capable of detecting Zn2+ concentrations in living cells and aqueous solutions. This sensor, which incorporates a quinoline fluorophore and a 2-((pyridin-2-yl)methylamino)ethanol binding site, exhibits remarkable fluorescence enhancement in the presence of Zn2+, with applications in biological and aqueous samples (Park et al., 2015).

Antitumor Activity in Experimental Models

Research on novel 1H-pyrrolo[2,3-b]pyridine derivatives, including nortopsentin analogues, demonstrates significant antitumor activity against diffuse malignant peritoneal mesothelioma (DMPM), a rare and aggressive disease. These compounds act as cyclin-dependent kinase 1 inhibitors, reducing cell proliferation and inducing apoptosis, offering potential therapeutic avenues (Carbone et al., 2013).

Synthesis and Biological Evaluation

A study focused on the synthesis of Schiff bases of 4-(benzylideneamino)-N-(4-(2,4dichlorophenyl)-6-(6-methylnaphthalen-2-yl)pyrimidin-2-yl)benzenesulfonamide into (2H)-Pyrrole-2-ones derivatives. These compounds were evaluated for their antibacterial activities, demonstrating the potential for developing new antimicrobial agents (Parajapati & Goswami, 2016).

Novel Met Kinase Inhibitors

Research on substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluoro-phenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides led to the discovery of potent and selective Met kinase inhibitors. One such compound demonstrated complete tumor stasis in a Met-dependent human gastric carcinoma xenograft model, highlighting its therapeutic potential (Schroeder et al., 2009).

Imaging of Neuropeptide Y2 Receptors

A novel radioligand based on the NPY2 receptor antagonist JNJ-31020028 was developed for PET brain imaging in pigs, addressing the need for suitable PET radiotracers to study NPY2 receptors implicated in various brain disorders. This research opens new avenues for understanding NPY2 receptor function in vivo (Winterdahl et al., 2014).

properties

IUPAC Name |

N-[(Z)-(2-fluorophenyl)methylideneamino]-2-pyrrol-1-ylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14FN3O/c19-16-9-3-1-7-14(16)13-20-21-18(23)15-8-2-4-10-17(15)22-11-5-6-12-22/h1-13H,(H,21,23)/b20-13- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRPFLKCQPLRPOZ-MOSHPQCFSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C=NNC(=O)C2=CC=CC=C2N3C=CC=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)/C=N\NC(=O)C2=CC=CC=C2N3C=CC=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14FN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(3-Methoxyphenyl)methyl]cyclopropane-1-carboxylic acid](/img/structure/B2883347.png)

![5-{[2-(2,4-Dichlorophenoxy)phenyl]methylidene}-1,3-diazinane-2,4,6-trione](/img/structure/B2883348.png)

![N-(4-chloro-2-fluorophenyl)-2-((8,9-dimethoxy-2-methyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)acetamide](/img/structure/B2883358.png)

![7-Butyl-8-[(3,5-dimethylpiperidin-1-yl)methyl]-1,3-dimethylpurine-2,6-dione](/img/structure/B2883361.png)

![N-(2-(4-(isopropylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)furan-2-carboxamide](/img/structure/B2883366.png)

![1,7-dimethyl-3-[(naphthalen-1-yl)methyl]-8-propyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2883368.png)